![molecular formula C15H16O4 B5789589 7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one](/img/structure/B5789589.png)
7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one, also known as DMBX, is a synthetic compound belonging to the class of coumarin derivatives. It is a potent inhibitor of human protein tyrosine phosphatase 1B (PTP1B), which makes it a promising candidate for the treatment of type 2 diabetes and obesity.
Wirkmechanismus
7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one acts as a competitive inhibitor of PTP1B by binding to its catalytic site. This leads to the dephosphorylation of insulin receptor substrate-1 (IRS-1) and subsequent activation of the insulin signaling pathway. Activation of this pathway results in increased glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved glycemic control and reduced insulin resistance.
Biochemical and Physiological Effects:
7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes and obesity. It also reduces body weight and adiposity by increasing energy expenditure and reducing food intake. In addition, 7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one has anti-inflammatory and anti-cancer effects, which may be attributed to its ability to inhibit PTP1B and other signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the insulin signaling pathway and its role in metabolic diseases. However, its low solubility in water and limited stability in biological systems may limit its use in certain experiments. In addition, its potential toxicity and off-target effects should be carefully evaluated in preclinical studies.
Zukünftige Richtungen
Future research on 7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one should focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety for clinical use. This may involve the development of prodrugs or formulation strategies to enhance its solubility and stability in biological systems. In addition, further studies are needed to elucidate its anti-inflammatory and anti-cancer mechanisms and evaluate its potential for the treatment of other diseases. Finally, the identification of novel PTP1B inhibitors with improved properties may lead to the development of more effective therapies for metabolic disorders.
Synthesemethoden
The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one involves the condensation of 3,3-dimethylacrylic acid with salicylaldehyde followed by cyclization to form the coumarin ring. The resulting compound is then reacted with ethyl bromoacetate to obtain 7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one. The overall yield of the synthesis is around 25%.
Wissenschaftliche Forschungsanwendungen
7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. Its inhibitory activity against PTP1B makes it a promising candidate for the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition can enhance insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. In addition, 7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one has also shown anti-inflammatory and anti-cancer activities in preclinical studies.
Eigenschaften
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-15(2,3)13(16)9-18-11-6-4-10-5-7-14(17)19-12(10)8-11/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADDQEVXGWCGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC2=C(C=C1)C=CC(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.